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Compound Name: D(+)-Raffinose pentahydrate

Cat. No.: B15603011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure and properties

of D(+)-Raffinose pentahydrate. The information is curated for professionals in research and

development who require a precise understanding of this complex carbohydrate for

applications ranging from cell culture to drug formulation.

Introduction
D(+)-Raffinose is a naturally occurring trisaccharide found in a wide variety of plants, including

beans, cabbage, broccoli, and whole grains.[1][2][3] As a member of the raffinose family of

oligosaccharides (RFOs), it plays roles in carbohydrate storage and transport within plants.[1]

[2] D(+)-Raffinose pentahydrate is the hydrated crystalline form of this sugar, incorporating

five molecules of water into its structure.[4][5] It is composed of three monosaccharide units:

galactose, glucose, and fructose.[6][7][8][9]

Chemical Structure Elucidation
The precise arrangement of the monosaccharide units and the nature of the linkages between

them define the chemical identity of raffinose.
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Upon complete acid hydrolysis, D(+)-Raffinose yields one mole each of D-galactose, D-

glucose, and D-fructose.[4][10] This composition makes it a trisaccharide, a class of

oligosaccharides.[1][11][12]

Glycosidic Linkages
The three monosaccharide units in raffinose are covalently joined by two specific glycosidic

bonds:

An α-1,6 glycosidic bond connects the anomeric carbon (C1) of α-D-galactose to the C6

hydroxyl group of α-D-glucose.[6][11][13][14]

An α-1,2 glycosidic bond links the anomeric carbon (C1) of α-D-glucose to the anomeric

carbon (C2) of β-D-fructose.[6][11][13]

This structure can be understood as a galactose unit attached to a sucrose molecule (glucose-

fructose).[13][14] The systematic IUPAC name for raffinose is α-D-galactopyranosyl-(1→6)-α-

D-glucopyranosyl-(1→2)-β-D-fructofuranoside.[6][13]

Physicochemical Properties
The quantitative properties of D(+)-Raffinose pentahydrate and its anhydrous form are

summarized below. These data are critical for experimental design and application in various

scientific contexts.
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Property
D(+)-Raffinose
Pentahydrate

D(+)-Raffinose
(Anhydrous)

Appearance White crystalline powder[8][10] -

Molecular Formula
C₁₈H₃₂O₁₆·5H₂O (or

C₁₈H₄₂O₂₁)[4][5][15][16]
C₁₈H₃₂O₁₆[1][17]

Molecular Weight 594.51 g/mol [5][15] 504.4 g/mol [13]

Melting Point 78-82 °C[8][10][15] 132-135 °C[10]

Solubility Soluble in water[15] -

Specific Rotation [α]D +105° (c=10% in H₂O at 20°C) +124° (c=10 in H₂O)[10]

CAS Number 17629-30-0[4][5] 512-69-6[6][10]

Chemical and Enzymatic Hydrolysis
The glycosidic bonds in raffinose can be cleaved through hydrolysis, yielding smaller sugar

units. The products of this reaction depend on the method used.

Acid Hydrolysis: Complete hydrolysis with acid breaks both glycosidic bonds, releasing the

constituent monosaccharides: D-galactose, D-glucose, and D-fructose.[4][10]

Enzymatic Hydrolysis: The enzyme α-galactosidase, which is not present in the human

digestive tract, specifically cleaves the α-1,6 linkage between galactose and glucose.[3][13]

This enzymatic action results in the production of D-galactose and sucrose.[1][3][10]

Visualized Structures and Pathways
Diagrams are provided below to illustrate the chemical structure and hydrolysis pathway of

D(+)-Raffinose.
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Caption: Monosaccharide units and linkages in D(+)-Raffinose.

Enzymatic Hydrolysis of Raffinose
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Caption: Enzymatic hydrolysis of D(+)-Raffinose by α-galactosidase.
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The physicochemical data presented in this guide are based on established analytical

methods. While detailed, step-by-step protocols from the original literature are not provided in

the search results, the fundamental principles of these key experiments are outlined below for

the benefit of researchers aiming to replicate or validate these findings.

Melting Point Determination: The melting point of a crystalline solid like D(+)-Raffinose
pentahydrate is typically determined using a melting point apparatus. A small, powdered

sample is packed into a capillary tube and heated at a controlled rate. The temperature

range from the first appearance of liquid to the complete melting of the solid is recorded. The

sharpness of the melting range is an indicator of purity.

Optical Rotation Measurement: Specific rotation is a fundamental property of chiral

molecules and is measured using a polarimeter. A solution of the compound with a known

concentration is prepared and placed in a sample tube of a specific length. Plane-polarized

light is passed through the solution, and the angle by which the plane of polarization is

rotated is measured. The specific rotation is then calculated using the observed rotation,

concentration, and path length.

Hydrolysis and Chromatographic Analysis: To confirm the monosaccharide composition and

linkages, hydrolysis is performed under acidic or enzymatic conditions. The resulting

products are then typically separated, identified, and quantified using techniques like High-

Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled

with Mass Spectrometry (MS) for definitive structural identification.

Conclusion
D(+)-Raffinose pentahydrate is a well-defined trisaccharide with a specific structure

composed of galactose, glucose, and fructose, linked by α-1,6 and α-1,2 glycosidic bonds. Its

distinct chemical and physical properties, which have been thoroughly characterized, are

essential for its application in scientific research and development. This guide provides the core

structural and chemical information necessary for professionals working with this complex

carbohydrate.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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